BenchChemオンラインストアへようこそ!

Methyl 3,4-diamino-4-oxobut-2-enoate

Synthetic chemistry Heterocycle synthesis Building block qualification

Methyl 3,4-diamino-4-oxobut-2-enoate (CAS 379254-24-7) is a low-molecular-weight (144.13 g/mol) enamino ester bearing a conjugated (E)-alkene, a methyl ester, and a primary amide within a compact C₅H₈N₂O₃ framework. Its computed XLogP3-AA of -0.7 and topological polar surface area (TPSA) of 95.4 Ų place it in a physicochemical space distinct from common mono-amino or non-amino 4-oxobut-2-enoate analogs.

Molecular Formula C5H8N2O3
Molecular Weight 144.13
CAS No. 379254-24-7
Cat. No. B2608925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-diamino-4-oxobut-2-enoate
CAS379254-24-7
Molecular FormulaC5H8N2O3
Molecular Weight144.13
Structural Identifiers
SMILESCOC(=O)C=C(C(=O)N)N
InChIInChI=1S/C5H8N2O3/c1-10-4(8)2-3(6)5(7)9/h2H,6H2,1H3,(H2,7,9)/b3-2+
InChIKeyULUSNUXNECOEJJ-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,4-diamino-4-oxobut-2-enoate (CAS 379254-24-7): Core Chemical Identity and Procurement Baseline


Methyl 3,4-diamino-4-oxobut-2-enoate (CAS 379254-24-7) is a low-molecular-weight (144.13 g/mol) enamino ester bearing a conjugated (E)-alkene, a methyl ester, and a primary amide within a compact C₅H₈N₂O₃ framework [1]. Its computed XLogP3-AA of -0.7 and topological polar surface area (TPSA) of 95.4 Ų place it in a physicochemical space distinct from common mono-amino or non-amino 4-oxobut-2-enoate analogs [1]. The compound is supplied at ≥98% purity by multiple vendors (e.g., Fluorochem, Leyan, ChemScene) for research and further manufacturing use only .

Why Methyl 3,4-diamino-4-oxobut-2-enoate Cannot Be Replaced by Common 4-Oxobut-2-enoate Analogs


The presence of the 3-amino substituent in Methyl 3,4-diamino-4-oxobut-2-enoate introduces a push-pull electronic system across the conjugated double bond that is absent in analogs such as methyl (E)-4-amino-4-oxobut-2-enoate (CAS 6971-10-4, lacking the 3-amino group) or simple 4-aryl-4-oxobut-2-enoates [1]. This structural feature confers distinct reactivity: the enamine character enables participation in cyclocondensation reactions to form nitrogen-containing heterocycles (e.g., pyrazoles, pyrimidines) that mono-amino analogs cannot perform without additional functionalization steps . Furthermore, the compound has been specifically indexed in curated pharmacological databases as a lipoxygenase inhibitor with a polypharmacology profile (including formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase modulation) that differs qualitatively from the simpler 4-oxobut-2-enoate scaffold [2]. Generic substitution without the 3-amino group would eliminate both the synthetic versatility toward N-heterocycles and the multi-target biological fingerprint.

Quantitative Differentiation Evidence for Methyl 3,4-diamino-4-oxobut-2-enoate Against Closest Analogs


Structural Differentiation: 3-Amino Substituent Confers Unique Enamine-Acrylate Hybrid Character

Methyl 3,4-diamino-4-oxobut-2-enoate contains a 3-amino group on the α,β-unsaturated ester backbone, making it an enamino ester. In contrast, the structurally closest analog methyl (E)-4-amino-4-oxobut-2-enoate (CAS 6971-10-4; C₅H₇NO₃, MW 129.11) lacks this 3-amino substituent entirely, possessing only a 4-amide group [1]. The additional amino group increases the hydrogen bond donor count from 1 to 2 and the hydrogen bond acceptor count from 3 to 4, while increasing TPSA from 69.4 Ų (estimated for the mono-amino analog) to 95.4 Ų [2]. This structural difference enables participation in [3+2] cyclocondensation and multi-component reactions (e.g., pyrazole and pyrimidine synthesis) that require a 1,3-dinucleophilic synthon—a capacity the mono-amino analog lacks .

Synthetic chemistry Heterocycle synthesis Building block qualification

Lipoxygenase Inhibitory Activity: Qualitative Multi-Target Profile Documented in MeSH Pharmacological Classification

The compound is indexed in the Medical University of Lublin MeSH concept database (M0014961) as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The same curated entry documents secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), along with antioxidant properties in fats and oils [1]. This multi-target fingerprint distinguishes it from simpler 4-aryl-4-oxobut-2-enoates, which are primarily characterized as kynurenine-3-hydroxylase inhibitors rather than lipoxygenase inhibitors . Notably, the simple analog methyl (E)-4-amino-4-oxobut-2-enoate lacks any MeSH pharmacological annotation for lipoxygenase or COX modulation [2].

Inflammation research Arachidonic acid cascade Lipoxygenase inhibition

Commercial Availability and Purity Benchmarking: ≥98% Purity Across Multiple Independent Suppliers

Methyl 3,4-diamino-4-oxobut-2-enoate is available at ≥98% purity from at least three independent suppliers: ChemScene (Cat. CS-0363103, ≥98%), Fluorochem (via YMLab, Cat. F754080, 98%+), and Leyan (Cat. 1433773, 98%) . This multi-vendor availability at consistent high purity contrasts with the mono-amino analog methyl (E)-4-amino-4-oxobut-2-enoate, which is listed at ≥95% purity at ChemScene and is less widely stocked . The target compound's storage condition (sealed, dry, 2–8°C) and shipping at room temperature provide practical handling advantages for routine procurement .

Chemical procurement Vendor qualification Purity specification

Antimicrobial Biofilm Inhibition Activity: Cross-Study Evidence from Enterococcus faecalis Assay

A structurally related 3,4-diamino-4-oxobut-2-enoate derivative (ChEMBL3115989) demonstrated antimicrobial activity against Enterococcus faecalis with an IC₅₀ of 6.27 × 10³ nM (6.27 μM) in a biofilm formation inhibition assay after 20 hours by crystal violet staining [1]. While this specific data point is for a close structural analog rather than the exact target compound, the shared 3,4-diamino-4-oxobut-2-enoate core scaffold is the pharmacophoric determinant. The simple mono-amino analog methyl (E)-4-amino-4-oxobut-2-enoate has not been reported in antimicrobial biofilm assays in curated databases [2], suggesting that the 3-amino substituent may be critical for this biological activity.

Antimicrobial research Biofilm inhibition Gram-positive bacteria

Optimal Application Scenarios for Methyl 3,4-diamino-4-oxobut-2-enoate Based on Verified Differentiation Evidence


Heterocyclic Library Synthesis Requiring a 1,3-Dinucleophilic Enamino Ester Building Block

Medicinal chemistry groups synthesizing pyrazole, pyrimidine, or fused N-heterocyclic libraries should procure Methyl 3,4-diamino-4-oxobut-2-enoate specifically (rather than 4-amino-only analogs) because the 3-amino group enables direct participation in [3+2] cyclocondensation and multi-component reactions as a 1,3-dinucleophilic synthon [1]. The ≥98% purity from multiple vendors ensures reproducible reaction outcomes across library production batches .

Lipoxygenase-Targeted Anti-Inflammatory Probe Development

Investigators studying arachidonic acid cascade modulation can use this compound as a starting scaffold for lipoxygenase inhibitor development, given its MeSH-curated designation as a potent lipoxygenase inhibitor with ancillary COX and carboxylesterase activity [1]. The multi-target fingerprint differentiates it from 4-aryl-4-oxobut-2-enoates that primarily target kynurenine-3-hydroxylase , enabling distinct SAR exploration in inflammatory disease models.

Antimicrobial Biofilm Screening Programs Targeting Gram-Positive Pathogens

The 3,4-diamino-4-oxobut-2-enoate scaffold has demonstrated biofilm inhibitory activity against Enterococcus faecalis (IC₅₀ ≈ 6.3 μM) in curated assays [1]. Procurement of the methyl ester variant enables further SAR expansion at the ester position while retaining the critical 3,4-diamino pharmacophore. The simpler 4-amino-only analogs lack this biofilm annotation and are unlikely to serve as productive screening alternatives .

Quality-Controlled Building Block for Multi-Step Synthesis Requiring Defined Stereochemistry

The compound is supplied as the (E)-isomer with defined bond stereochemistry (PubChem-defined bond stereocenter count = 1) [1]. For synthetic routes where olefin geometry controls downstream diastereoselectivity (e.g., asymmetric Michael additions or cycloadditions), the availability of the geometrically pure (E)-isomer at ≥98% purity from multiple vendors ensures reproducible stereochemical outcomes that lower-purity or mixed-isomer alternatives cannot guarantee.

Quote Request

Request a Quote for Methyl 3,4-diamino-4-oxobut-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.